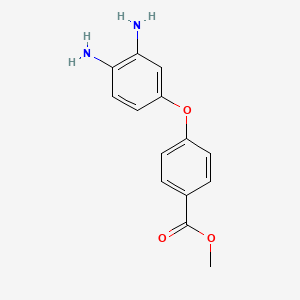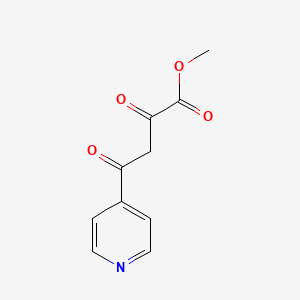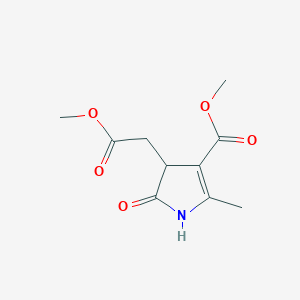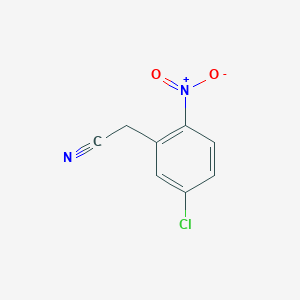![molecular formula C11H12ClN3S B1597628 4-Amino-2-(clorometil)-5,6,7,8-tetrahidro[1]benzotieno[2,3-d]pirimidina CAS No. 89567-04-4](/img/structure/B1597628.png)
4-Amino-2-(clorometil)-5,6,7,8-tetrahidro[1]benzotieno[2,3-d]pirimidina
Descripción general
Descripción
The compound “2-(Chloromethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine” is a type of thieno[3,2-d]pyrimidin-4-amine . Thieno[3,2-d]pyrimidin-4-amines are known to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis . The compound has a molecular weight of 143.58 .
Molecular Structure Analysis
The compound “2-(Chloromethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine” belongs to the class of thieno[3,2-d]pyrimidin-4-amines . These compounds have been reported to inhibit Cyt-bd, and an initial structure–activity-relationship (SAR) of 13 compounds in three mycobacterial strains has been reported .Physical And Chemical Properties Analysis
The compound “2-(Chloromethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine” has a molecular weight of 143.58 . Its Inchi Code is 1S/C5H6ClN3/c6-3-5-8-2-1-4(7)9-5/h1-2H,3H2,(H2,7,8,9) .Aplicaciones Científicas De Investigación
Aplicaciones Antiinflamatorias
Las pirimidinas, incluyendo derivados como el compuesto en cuestión, se ha descubierto que exhiben efectos antiinflamatorios . Estos efectos se atribuyen a su respuesta inhibitoria contra la expresión y las actividades de ciertos mediadores inflamatorios vitales como la prostaglandina E2, la óxido nítrico sintasa inducible, el factor de necrosis tumoral-α, el factor nuclear κB, los leucotrienos y algunas interleucinas .
Aplicaciones Antioxidantes
Las pirimidinas también muestran efectos antioxidantes . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y de otro tipo.
Aplicaciones Antimicrobianas
La parte pirazolopirimidina, que es estructuralmente similar al compuesto en cuestión, se ha utilizado en el diseño de muchos compuestos farmacéuticos que tienen aplicaciones antimicrobianas .
Aplicaciones Antitumorales
También se ha descubierto que las pirazolopirimidinas tienen aplicaciones antitumorales . Pueden inhibir el crecimiento de tumores, lo que los hace potencialmente útiles en el tratamiento del cáncer.
Aplicaciones Antidiabéticas
La investigación ha demostrado que las pirazolopirimidinas pueden tener aplicaciones antidiabéticas . Potencialmente se pueden utilizar en el tratamiento de la diabetes, una enfermedad que afecta a millones de personas en todo el mundo.
Aplicaciones contra la Enfermedad de Alzheimer
Se ha descubierto que las pirazolopirimidinas tienen aplicaciones en el tratamiento de la enfermedad de Alzheimer . La enfermedad de Alzheimer es un trastorno progresivo que hace que las células cerebrales se desgasten (degeneren) y mueran.
Aplicaciones Antifúngicas
Las 1H-Pirazolo[3,4-d]pirimidinas, que son similares al compuesto en cuestión, han mostrado actividades antifúngicas . Esto los hace potencialmente útiles en el tratamiento de infecciones fúngicas.
Otras Actividades Biológicas
También se ha descubierto que las 1H-Pirazolo[3,4-d]pirimidinas exhiben otras actividades biológicas . Esto sugiere que el compuesto en cuestión podría potencialmente tener una amplia gama de aplicaciones en química medicinal.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which can form hydrogen bonds with other molecules. This allows it to interact with other molecules in order to catalyze reactions. In addition, the nitrogen and sulfur atoms of 2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine can form hydrogen bonds with other molecules, allowing it to act as a catalyst for a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine are not yet fully understood. However, some studies have shown that the compound can have a variety of effects on cells. In particular, it has been shown to have an inhibitory effect on the growth of certain types of cancer cells. In addition, it has been shown to have an anti-inflammatory effect, and to reduce the production of certain cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine has a number of advantages for use in laboratory experiments. It is a highly versatile compound, and can be used in a variety of reactions. In addition, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use. For example, the compound is highly reactive, and can be explosive if not handled properly. In addition, it can be difficult to store, as it is sensitive to air and light.
Direcciones Futuras
The future of 2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is promising. It has a wide range of potential applications in the fields of medicinal chemistry, organic chemistry, and biochemistry. In particular, it could be used as a reagent for the synthesis of heterocyclic compounds, and as a catalyst for the oxidation of organic compounds. In addition, it could be used as a ligand for the coordination of transition metals, and as a precursor for the synthesis of polymers and other materials. Furthermore, further research into the biochemical and physiological effects of 2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine could lead to its use as a therapeutic agent.
Safety and Hazards
The specific safety and hazards related to “2-(Chloromethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine” are not mentioned in the available resources.
Propiedades
IUPAC Name |
2-(chloromethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3S/c12-5-8-14-10(13)9-6-3-1-2-4-7(6)16-11(9)15-8/h1-5H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDMZQUFZFWOPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=C(N=C3S2)CCl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366276 | |
| Record name | 2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89567-04-4 | |
| Record name | 2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![[5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol](/img/structure/B1597568.png)